Palladium(II) acetate

Description

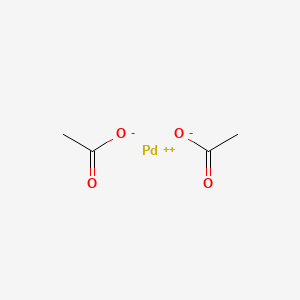

Structure

3D Structure of Parent

Properties

IUPAC Name |

palladium(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Pd/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJVFFLUZDVXJQI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10890575 | |

| Record name | Diacetatopalladium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-brown solid; Insoluble in water; [Hawley] Powder; [MSDSonline] | |

| Record name | Palladium(II) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8298 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3375-31-3, 19807-27-3 | |

| Record name | Diacetatopalladium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003375313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palladium diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019807273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, palladium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, palladium(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diacetatopalladium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Palladium(II) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Palladium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALLADIUM(II) ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LTG3460Y5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Palladium(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pivotal Role of Palladium(II) Acetate in Modern Chemistry

This compound, with the chemical formula [Pd(O₂CCH₃)₂]n, stands as a cornerstone catalyst and precursor in a vast array of organic reactions.[1][2] Its remarkable reactivity, often surpassing that of its platinum counterpart, and its solubility in many organic solvents have established it as an indispensable tool in academic research and the pharmaceutical and fine chemical industries.[1][3] This guide provides an in-depth exploration of the synthesis and characterization of this versatile compound, offering field-proven insights and detailed methodologies to ensure the reliable and reproducible preparation of high-purity this compound.

The compound typically exists as a reddish-brown or yellow crystalline powder and is most commonly found in a trimeric form, [Pd₃(OAc)₆], both in the solid state and in solution.[1] This trimeric structure consists of an equilateral triangle of palladium atoms, with each pair bridged by two acetate groups.[4] Understanding and controlling the synthesis to favor this active trimeric form over the less soluble and sometimes less reactive polymeric form is crucial for its effective application.[1][5]

This compound's primary utility lies in its exceptional ability to catalyze a multitude of organic transformations, most notably carbon-carbon bond-forming cross-coupling reactions like the Heck and Suzuki-Miyaura reactions.[2] It also serves as a vital precursor for the synthesis of other organopalladium compounds and sophisticated coordination complexes, further expanding its synthetic utility.[2][4]

Part 1: Synthesis of this compound: A Tale of Two Precursors

The synthesis of this compound is a well-established yet nuanced process. The choice of starting material and the careful control of reaction conditions are paramount to obtaining a product of high purity, free from detrimental contaminants such as nitrito-acetate species.[1][5]

Method 1: The Classical Approach from Palladium Sponge

The most traditional and widely employed method for synthesizing this compound involves the direct reaction of palladium sponge with a mixture of acetic acid and nitric acid.[1] This method, while effective, requires careful management to prevent the formation of the mixed nitrito-acetate impurity, Pd₃(OAc)₅NO₂, which can significantly alter the catalyst's solubility and reactivity.[1][5]

Reaction Mechanism:

The synthesis proceeds in two conceptual steps:

-

Oxidation of Palladium: The palladium metal is first oxidized by nitric acid to form palladium(II) nitrate. Pd + 4 HNO₃ → Pd(NO₃)₂ + 2 NO₂ + 2 H₂O[1]

-

Ligand Exchange: The nitrate ligands are then displaced by acetate groups from the acetic acid. Pd(NO₃)₂ + 2 CH₃COOH → Pd(O₂CCH₃)₂ + 2 HNO₃[1]

To drive the reaction to completion and minimize the formation of the nitrito-acetate byproduct, an excess of palladium sponge or a continuous flow of an inert gas like nitrogen is often employed to remove the nitrogen oxides generated during the reaction.[1][5]

Experimental Protocol:

A general procedure for this synthesis is as follows:

-

To a reflux apparatus, add palladium sponge (1 equivalent).

-

Introduce a mixture of glacial acetic acid and a catalytic amount of nitric acid.

-

Heat the mixture to reflux for a specified period, typically until the palladium sponge is consumed.

-

Filter the hot solution to remove any unreacted palladium.

-

Allow the filtrate to cool, which will induce the crystallization of the reddish-brown this compound.

-

Collect the crystals by filtration, wash with a small amount of acetic acid and then a non-polar solvent like hexane, and dry under vacuum.

Method 2: A Purer Path via Ligand Exchange

An alternative and often preferred method for obtaining highly pure this compound involves a ligand exchange reaction starting from a different palladium(II) carboxylate.[1] This approach circumvents the use of nitric acid, thereby eliminating the primary source of the problematic nitro-contaminant.

Reaction Principle:

This method relies on the equilibrium of ligand exchange. By using a large excess of acetic acid, the equilibrium can be shifted towards the formation of this compound.

Pd(O₂CR)₂ + 2 CH₃COOH ⇌ Pd(O₂CCH₃)₂ + 2 RCOOH

Experimental Protocol:

-

Dissolve a pre-synthesized and purified palladium(II) carboxylate (e.g., palladium(II) propionate) in a minimal amount of an appropriate organic solvent.

-

Add a large excess of glacial acetic acid.

-

Heat the mixture to facilitate the ligand exchange. The reaction progress can be monitored by techniques such as NMR spectroscopy.

-

Once the reaction is complete, the this compound can be isolated by crystallization upon cooling or by careful removal of the solvent.

-

The collected product should be washed and dried as described in the previous method.

Synthesis Workflow Diagram

Caption: Workflow for the two primary synthesis routes of this compound.

Part 2: Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. A multi-technique approach is recommended for a complete and reliable assessment.

Structural Elucidation and Purity Assessment

| Technique | Purpose | Key Observations and Data |

| ¹H NMR Spectroscopy | To confirm the presence of acetate ligands and assess purity. | A single sharp peak for the methyl protons of the acetate ligands is expected in a thoroughly dried, non-coordinating solvent.[6] In CDCl₃ or C₆D₆, this peak typically appears around 2.0 ppm.[6] The presence of multiple signals may indicate impurities or hydrolysis.[6] |

| ¹³C NMR Spectroscopy | To further confirm the acetate ligand environment. | Two signals are expected: one for the methyl carbon and one for the carboxylate carbon of the acetate ligand. |

| FT-IR Spectroscopy | To identify the characteristic vibrational modes of the acetate ligands. | Strong asymmetric and symmetric stretching vibrations of the carboxylate group are observed, typically around 1605 cm⁻¹ and 1432 cm⁻¹, respectively.[7][8] A peak around 1333 cm⁻¹ corresponds to the CH₃ bending vibration.[7] |

| Elemental Analysis (C, H) | To determine the empirical formula and confirm purity. | The experimentally determined percentages of carbon and hydrogen should closely match the theoretical values for Pd(C₂H₃O₂)₂. |

| Melting Point | To assess purity. | Pure this compound decomposes at approximately 205 °C.[2] A broad melting range or a lower melting point can indicate the presence of impurities. |

Advanced Structural and Thermal Analysis

| Technique | Purpose | Key Insights |

| X-ray Crystallography | To definitively determine the solid-state structure. | Single-crystal X-ray diffraction has confirmed the trimeric structure of the common reddish-brown form.[1] X-ray powder diffraction can be used to identify the polymeric form, which is often a pale-pink powder.[9] |

| Thermogravimetric Analysis (TGA) | To study the thermal stability and decomposition profile. | TGA reveals the temperature at which the compound begins to decompose, typically between 200 and 300 °C, ultimately yielding palladium metal.[10] The decomposition pathway can be influenced by the atmosphere (air, nitrogen, or vacuum).[10] |

| Differential Scanning Calorimetry (DSC) | To measure the heat flow associated with thermal transitions. | DSC can provide information on the enthalpy of decomposition.[10] |

Characterization Workflow Diagram

Caption: A comprehensive workflow for the characterization of this compound.

Conclusion: Ensuring Quality and Reproducibility

The synthesis and characterization of this compound are critical processes that directly impact its performance in catalytic applications. By understanding the nuances of the synthetic routes and employing a comprehensive suite of analytical techniques, researchers and drug development professionals can ensure the production of high-purity, well-characterized this compound. This diligence is fundamental to achieving reproducible and reliable results in the myriad of chemical transformations that rely on this pivotal palladium compound.

References

-

Wikipedia. This compound. [Link]

-

Chemeurope.com. This compound. [Link]

- Google Patents.

- Google Patents.

-

Ataman Kimya. PALLADIUM (II) ACETATE. [Link]

-

ResearchGate. Preparative synthesis of this compound: Reactions, intermediates, and by-products. [Link]

-

Wiley Online Library. NMR spectra of Pd(OAc) 2 /Al(OTf) 3 with related compounds in acetonitrile-d 3. [Link]

-

PubMed. Non-trivial behavior of this compound. [Link]

-

ResearchGate. Evolution of the FTIR spectra of palladium acetate films irradiated for... [Link]

-

PubChem. This compound. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION Immobilize this compound on Polymer Anchored Schiff Base as a New Heterogenous Catalyst for the T. [Link]

-

Common Organic Chemistry. This compound. [Link]

-

IUCr Journals. [Pd(CH3COO)2]n from X-ray powder diffraction data. [Link]

-

PubMed. [Pd(CH3COO)2]n from X-ray powder diffraction data. [Link]

-

ResearchGate. FTIR spectrum of Pd film and palladium acetate. [Link]

-

ResearchGate. Thermal analysis of palladium (II) acetate (a) in argon; (b) in air.... [Link]

-

Nokia Bell Labs. The thermal decomposition of palladium acetate. [Link]

-

ResearchGate. [Pd(CH3COO)2]n from X-ray powder diffraction data. [Link]

-

Wiley Online Library. Understanding Palladium Acetate from a User Perspective. [Link]

-

ResearchGate. Structure of palladium(II) complex 2a in crystal according to the X-ray diffraction data. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. What is Palladium (II) Acetate?_Chemicalbook [chemicalbook.com]

- 4. Palladium(II)_acetate [chemeurope.com]

- 5. researchgate.net [researchgate.net]

- 6. Non-trivial behavior of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. journals.iucr.org [journals.iucr.org]

- 10. The thermal decomposition of palladium acetate. | Nokia.com [nokia.com]

Structure and bonding of trimeric Palladium(II) acetate

An In-Depth Technical Guide to the Structure and Bonding of Trimeric Palladium(II) Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a cornerstone catalyst in modern organic synthesis, pivotal for constructing complex molecular architectures essential to the pharmaceutical and agrochemical industries.[1][2] While often represented by the simple formula Pd(OAc)₂, its dominant and most reactive form is a trimeric structure, [Pd(OAc)₂]₃.[3] This guide provides a comprehensive exploration of the intricate structure and bonding of this trimeric arrangement. A thorough understanding of its structural nuances is paramount for elucidating reaction mechanisms and optimizing catalytic performance in critical transformations such as cross-coupling reactions. This document delves into the synthesis, structural characterization, and the nature of the palladium-palladium interactions and acetate bridging that define this ubiquitous catalyst.

The Trimeric Core: A Unique Molecular Architecture

The solid-state and solution-phase structure of this compound is predominantly a trimer, consisting of an equilateral triangle of palladium atoms.[3][4] This core structure was first elucidated by Geoffrey Wilkinson and coworkers in 1965 and later confirmed by single-crystal X-ray diffraction by Skapski and Smart in 1970.[3]

Coordination Geometry and Symmetry

Each pair of palladium atoms in the trimer is bridged by two acetate groups, adopting a "butterfly" or "syn-syn" conformation.[3][4] This arrangement results in an approximate square planar coordination geometry for each palladium(II) center.[3] The overall molecule possesses an approximate D₃ symmetry.[5] The palladium atoms are pushed slightly out of the plane of the coordinating oxygen atoms towards the center of the triangle, a distortion that helps to relieve steric strain within the bridged structure.[6]

The Nature of Palladium-Palladium Interactions

While the palladium atoms form a triangular arrangement, the Pd-Pd distance of approximately 3.15 Å is generally considered too long for a significant metal-metal bond.[6] The arrangement is a consequence of the bridging acetate ligands holding the metal centers in proximity, rather than a direct bonding interaction.[6] This distinction is crucial for understanding the reactivity of the complex, as the palladium centers can act somewhat independently in catalytic cycles.

Synthesis and Purity Considerations

The reliable synthesis of pure trimeric this compound is critical for consistent catalytic activity. The most common preparative method involves the reaction of palladium sponge with a mixture of acetic acid and nitric acid.[3]

Standard Synthetic Protocol

A widely adopted procedure involves the initial formation of palladium(II) nitrate, which is then converted to the acetate.[4][7]

Step-by-Step Methodology:

-

Palladium Dissolution: Palladium sponge is dissolved in concentrated nitric acid to form a palladium(II) nitrate solution. Pd + 4 HNO₃ → Pd(NO₃)₂ + 2 NO₂ + 2 H₂O[3]

-

Nitrate to Acetate Conversion: The palladium(II) nitrate solution is then treated with glacial acetic acid. The nitric acid formed during this exchange is a key factor to control.[7] Pd(NO₃)₂ + 2 CH₃COOH → Pd(O₂CCH₃)₂ + 2 HNO₃[4]

-

Control of Impurities: A critical aspect of the synthesis is the prevention of contamination by the mixed nitrito-acetate complex, Pd₃(OAc)₅NO₂.[3] This impurity can arise from the presence of residual nitric oxides.[8] To obtain highly pure trimeric this compound, it is essential to use an excess of palladium sponge or to continuously remove nitric oxides with a flow of an inert gas like nitrogen.[3][8] The presence of water is also managed to suppress nitration and nitrosation side reactions.[7]

The choice of reaction conditions, such as temperature and the ratio of reagents, can influence the final product's purity and form. For instance, the use of ethyl acetate at elevated temperatures can help in converting the intermediate nitritoacetate to the desired this compound by reducing nitric acid impurities.[9]

The Impact of Impurities

The presence of the Pd₃(OAc)₅(NO₂) impurity can significantly alter the solubility and catalytic activity of the this compound.[3] Therefore, rigorous analytical characterization is essential to ensure the quality and reproducibility of catalytic results.

Spectroscopic and Analytical Characterization

A combination of analytical techniques is employed to confirm the structure and purity of trimeric this compound.

| Technique | Observations and Interpretations |

| X-ray Crystallography | Provides definitive structural information, confirming the trimeric structure with bridging acetate ligands and the approximate square planar geometry of the palladium centers.[3][5] |

| Infrared (IR) Spectroscopy | Can be used for qualitative assessment of purity. The presence of the nitrito-acetate impurity can be detected, although the detection limit is typically greater than 1-2 mol%.[10] |

| ¹H NMR Spectroscopy | In thoroughly dried deuterated solvents like CDCl₃ or C₆D₆, pure trimeric this compound exhibits a single signal for the acetate protons. The presence of water can lead to hydrolysis and the appearance of multiple signals, which can be misinterpreted as the presence of different aggregates.[8] |

| Elemental Analysis | Provides quantitative data on the elemental composition (C, H, N) to verify the empirical formula and assess the level of nitrogen-containing impurities.[10] |

Bonding and Electronic Structure

The bonding in trimeric this compound involves sigma donation from the oxygen atoms of the acetate ligands to the palladium(II) centers. The square planar geometry is characteristic of d⁸ metal ions like Pd(II).

The interaction of this compound with other molecules, particularly in catalytic reactions, often begins with the coordination of substrates like alkenes or alkynes. This involves a sigma-type donation from the π-orbital of the substrate to the palladium and a concomitant π-backbonding from a filled d-orbital of the palladium into an empty π* orbital of the substrate.[4]

Reactivity and Catalytic Applications

Trimeric this compound is a versatile precatalyst for a vast array of organic transformations, most notably cross-coupling reactions which are fundamental to modern synthetic chemistry.[1][2][11]

Role in Cross-Coupling Reactions

This compound is a key precursor for generating the active Pd(0) species required for the catalytic cycles of reactions such as:

-

Heck Reaction: The arylation of olefins.[11]

-

Suzuki-Miyaura Coupling: The coupling of aryl halides with boronic acids.[1][11]

-

Stille Coupling: The coupling of organostannanes with organic halides.[1]

-

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.[1][11]

The in-situ reduction of the Pd(II) precatalyst is a critical step in these reactions.[12] When combined with phosphine ligands, such as triphenylphosphine (PPh₃), this compound forms various complexes. The ratio of palladium to the phosphine ligand is crucial and can determine the nature of the active catalytic species.[13] For example, a 1:2 ratio of 'Pd(OAc)₂' to PPh₃ can lead to the formation of a dinuclear Pd(I) complex, which can then enter the catalytic cycle.[13][14]

Experimental Workflow: In-situ Generation of the Catalytic Species

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction, starting from the trimeric this compound precatalyst.

Sources

- 1. nbinno.com [nbinno.com]

- 2. partinchem.com [partinchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Palladium(II)_acetate [chemeurope.com]

- 5. The crystal structure of trimeric this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. The crystal structure of trimeric this compound - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. RU2333195C1 - Method for obtaining palladium acetate - Google Patents [patents.google.com]

- 8. Non-trivial behavior of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. RU2288214C1 - Method for preparing palladium acetate - Google Patents [patents.google.com]

- 10. ospt.osi.lv [ospt.osi.lv]

- 11. What is Palladium (II) Acetate?_Chemicalbook [chemicalbook.com]

- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 13. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. The ubiquitous cross-coupling catalyst system ‘Pd(OAc) 2 ’/2PPh 3 forms a unique dinuclear Pd I complex: an important entry point into catalytically c ... - Chemical Science (RSC Publishing) DOI:10.1039/C9SC01847F [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Palladium(II) Acetate in Common Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium(II) acetate, a cornerstone catalyst in modern organic synthesis, is pivotal in numerous transformations, including cross-coupling reactions like the Heck, Suzuki, and Stille reactions. Its efficacy is profoundly influenced by its solubility and solution-state behavior in the reaction medium. This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, offering both quantitative and qualitative data. Furthermore, it delves into the underlying chemical principles governing its solubility and provides detailed experimental protocols for its determination, empowering researchers to optimize their synthetic methodologies.

This compound typically exists as a trimer, [Pd(OAc)₂]₃, in the solid state and in non-coordinating solvents.[1] The solubility and reactivity of this complex are intricately linked to the equilibrium between this trimeric form and its monomeric counterpart, Pd(OAc)₂. This equilibrium is highly sensitive to the nature of the solvent, temperature, and the presence of coordinating ligands. A deeper understanding of these factors is crucial for achieving reproducible and optimal results in palladium-catalyzed reactions.

I. Principles of this compound Solubility

The dissolution of this compound is not a simple physical process but rather a complex interplay of chemical equilibria. The primary factor governing its solubility is the disruption of the trimeric structure to form more soluble monomeric or dimeric species.

The Trimer-Monomer Equilibrium

In non-polar, non-coordinating solvents such as benzene and toluene, this compound predominantly exists as the cyclic trimer.[2] The introduction of coordinating solvents, such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile, shifts the equilibrium towards the monomeric form.[3] These solvent molecules can coordinate to the palladium center, breaking the acetate bridges that hold the trimer together. The extent of this dissociation is proportional to the dipole moment and coordinating ability of the solvent.[4]

Factors Influencing Solubility

Several key factors dictate the solubility of this compound in a given organic solvent:

-

Solvent Polarity and Coordinating Ability: As mentioned, polar, coordinating solvents facilitate the breakdown of the trimeric structure, leading to higher solubility. Solvents with donor atoms like oxygen or nitrogen are particularly effective.

-

Temperature: While specific data on the temperature dependence of this compound solubility is scarce, for most solid solutes, solubility increases with temperature. However, it is crucial to consider the thermal stability of this compound, which decomposes at elevated temperatures (around 205 °C).[2]

-

Presence of Ligands: The addition of ligands, such as phosphines or amines, which are common in cross-coupling reactions, can significantly impact the solubility of this compound. These ligands can react with the trimer to form monomeric palladium-ligand complexes, which often exhibit different solubility profiles.

-

Purity of this compound: Commercially available this compound can contain impurities, such as polymeric [Pd(OAc)₂]n or nitrito species, which can have different solubilities and affect the overall dissolution of the material.[4][5]

II. Quantitative and Qualitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in a variety of common organic solvents. It is important to note that quantitative values can be influenced by factors such as the specific batch and purity of the this compound, as well as the experimental conditions.

| Solvent | Chemical Class | Quantitative Solubility (mg/mL) | Qualitative Solubility |

| Non-Polar Solvents | |||

| Toluene | Aromatic Hydrocarbon | 13.2[5] | Soluble[6] |

| Benzene | Aromatic Hydrocarbon | - | Soluble (as trimer)[2] |

| n-Hexane | Aliphatic Hydrocarbon | - | Insoluble |

| Cyclohexane | Aliphatic Hydrocarbon | - | Insoluble |

| Halogenated Solvents | |||

| Dichloromethane (DCM) | Chlorinated | - | Soluble[1] |

| Chloroform | Chlorinated | - | Soluble[1] |

| Ethers | |||

| Tetrahydrofuran (THF) | Ether | 20.0[5] | Soluble |

| Diethyl ether | Ether | - | Soluble |

| 1,4-Dioxane | Ether | - | Soluble |

| Ketones | |||

| Acetone | Ketone | 19.2[5] | Soluble[1] |

| Esters | |||

| Ethyl acetate | Ester | - | Soluble |

| Polar Aprotic Solvents | |||

| Acetonitrile (MeCN) | Nitrile | - | Soluble[1] |

| Dimethylformamide (DMF) | Amide | 41.7[5] | Soluble |

| Dimethyl sulfoxide (DMSO) | Sulfoxide | 100 | Soluble |

| Alcohols | |||

| Methanol (MeOH) | Alcohol | - | Insoluble (decomposes upon warming)[6] Reacts to form new species.[5] |

| Ethanol (EtOH) | Alcohol | - | Insoluble (decomposes upon warming)[6] |

| Other | |||

| Glacial Acetic Acid | Carboxylic Acid | - | Soluble (as monomer)[2] |

| Water | - | Insoluble[6][7] |

III. Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for process development and optimization. The following section outlines three common methods for the quantitative determination of this compound solubility.

A. Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: To a sealed vial, add a pre-weighed excess amount of this compound to a known volume of the desired organic solvent. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using a shaker or a magnetic stirrer.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by filtration through a syringe filter (e.g., 0.2 µm PTFE) or by centrifugation. It is critical to avoid any solid particles in the liquid phase.

-

Aliquot Collection: Carefully transfer a precise volume (e.g., 1.00 mL) of the clear, saturated supernatant to a pre-weighed, clean, and dry vial.

-

Solvent Evaporation: Remove the solvent from the aliquot under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried residue.

-

Calculation: The solubility is calculated using the following formula:

Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot

B. UV-Vis Spectrophotometric Method

This method is suitable for compounds that absorb in the UV-Vis region and offers a rapid and sensitive means of determining solubility. It relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Step-by-Step Protocol:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard solution at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

-

-

Prepare Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution and separate the undissolved solid.

-

Dilution and Measurement:

-

Take a small, precise aliquot of the clear, saturated supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

C. Quantitative NMR (qNMR) Spectroscopy

qNMR is a powerful technique for determining the concentration of a substance in solution with high precision and accuracy. It involves the use of an internal standard with a known concentration.

Step-by-Step Protocol:

-

Select an Internal Standard: Choose an internal standard that is soluble in the deuterated solvent to be used, has a simple NMR spectrum with signals that do not overlap with those of this compound, is chemically inert, and has a known high purity.

-

Prepare a Stock Solution of the Internal Standard: Accurately weigh a known amount of the internal standard and dissolve it in a precise volume of the deuterated solvent.

-

Prepare Saturated Solution: Prepare a saturated solution of this compound in the deuterated solvent of interest as described in the Gravimetric Method (steps 1 and 2).

-

Sample Preparation for NMR:

-

In an NMR tube, combine a precise volume of the clear, saturated supernatant with a precise volume of the internal standard stock solution.

-

-

Acquire NMR Spectrum: Acquire a ¹H NMR spectrum of the sample, ensuring that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T1 relaxation time).

-

Data Processing and Calculation:

-

Integrate a well-resolved signal from this compound and a signal from the internal standard.

-

The concentration of this compound can be calculated using the following formula:

Concentration_Pd(OAc)₂ = (Integral_Pd(OAc)₂ / N_protons_Pd(OAc)₂) * (N_protons_IS / Integral_IS) * Concentration_IS

Where:

-

N_protons is the number of protons giving rise to the integrated signal.

-

Concentration_IS is the known concentration of the internal standard.

-

IV. Conclusion

The solubility of this compound is a critical parameter for its effective use in catalysis. This guide has provided a comprehensive overview of its solubility in a range of common organic solvents, highlighting the crucial role of the trimer-monomer equilibrium and the influence of solvent properties. The detailed experimental protocols for determining solubility offer researchers practical tools to generate their own precise data, enabling better control and optimization of their chemical processes. By understanding and controlling the solubility of this vital catalyst, the scientific community can continue to advance the field of organic synthesis.

V. References

-

Colacot, T. J. (2016). Understanding Palladium Acetate from a User Perspective. Chemistry – A European Journal, 22(25), 8460-8479*. [Link]

-

Hii, K. K. (2009). The Heck Reaction. In Palladium in Organic Synthesis (pp. 1-46). Wiley-VCH Verlag GmbH & Co. KGaA.

-

Colacot, T. J., & Carole, W. A. (2016). Understanding Palladium Acetate from a User Perspective. Chemistry – A European Journal, 22(25), 8460-8479*. [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

Sources

Physical and chemical properties of Palladium(II) acetate

An In-depth Technical Guide to Palladium(II) Acetate: Physical Properties, Chemical Reactivity, and Practical Applications

Introduction

This compound, with the chemical formula [Pd(O₂CCH₃)₂]n, is a cornerstone reagent in modern organic and organometallic chemistry.[1] While its primary role as a highly versatile catalyst precursor for cross-coupling reactions and C-H activation is widely recognized, a deep understanding of its fundamental physical and chemical properties is paramount for its effective and reproducible application.[2][3][4] This is particularly true for researchers, scientists, and drug development professionals, where reaction consistency, scalability, and purity are critical.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple recitation of facts to explain the causality behind its behavior. We will examine its unique trimeric structure, its solubility and thermal characteristics, its rich chemical reactivity, and the practical implications of synthesis routes and potential impurities.

Section 1: Core Physical and Structural Properties

A precise understanding of the physical and structural nature of this compound is the foundation for its successful application. These properties dictate its solubility, stability, and mode of action in chemical transformations.

Identification and Nomenclature

For clarity and unambiguous identification, the core identifiers for this compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Palladium diacetate, Palladous acetate, Bis(acetato)palladium | [1][5] |

| CAS Number | 3375-31-3 | [1] |

| Chemical Formula | C₄H₆O₄Pd (monomer) | [1][6] |

| Molecular Weight | 224.51 g/mol | [1][7] |

| Appearance | Yellowish-brown to reddish-brown crystalline solid.[2][8] |

Molecular Structure

Unlike simple monomeric salts, this compound predominantly exists in a well-defined trimeric structure, [Pd₃(OAc)₆], in both the solid state and in non-coordinating solvents.[1][9] This structure, first characterized by Skapski and Smart, consists of an equilateral triangle of palladium atoms.[1] Each edge of the triangle is bridged by two acetate ligands in a butterfly conformation, with each palladium atom achieving an approximately square planar coordination geometry.[1][9] This stable, cyclic arrangement is crucial to its solubility and reactivity profile. A pale pink, polymeric form has also been identified, though it is less common.[1]

Physical and Thermal Properties

The thermal behavior of this compound is not a simple melting event but rather a decomposition process that is highly dependent on the surrounding atmosphere.

| Property | Value | Reference(s) |

| Appearance | Red-brown or golden-brown crystalline powder. | [1][2][8] |

| Decomposition Point | ~205 °C (decomposes) | [1][2][10] |

| Density | 2.19 g/cm³ | [1] |

In-depth Analysis of Thermal Decomposition: Thermogravimetric and differential thermal analysis have shown that the decomposition pathway of Pd(OAc)₂ varies significantly with the environment.[11]

-

In Vacuum: The trimeric solid volatilizes completely below 200°C.[11]

-

In Inert Atmosphere (Nitrogen, Argon): At atmospheric pressure, the compound decomposes to metallic palladium (Pd(0)) between 200°C and 300°C.[11][12]

-

In Air (Oxygen): The decomposition becomes an overall exothermic process. The oxidation of the acetate ligands provides heat, and the resulting metallic palladium is subsequently oxidized to palladium(II) oxide (PdO) at higher temperatures.[11]

This behavior is critical for applications such as chemical vapor deposition (CVD) or the preparation of heterogeneous catalysts, where the goal is to deposit pure metallic palladium.

Solubility Profile

The solubility of this compound is a direct consequence of its structure. Its non-polar, trimeric nature allows it to dissolve in many organic solvents, while its ionic character is minimal, rendering it insoluble in water.

| Solvent | Solubility | Reference(s) |

| Water | Insoluble | [2][10][13] |

| Benzene, Toluene | Soluble (as trimer) | [10][14] |

| Chloroform, CH₂Cl₂ | Soluble | [13] |

| Acetone, Acetonitrile | Soluble | [13] |

| Glacial Acetic Acid | Soluble (as monomer) | [10][14] |

| Alcohols, Ether | Insoluble; decomposes upon warming in alcohols. | [1][14] |

Causality of Solubility: The trimeric structure is held together by relatively weak Pd-O bonds, which can be disrupted by coordinating solvents. In a non-coordinating solvent like benzene, the trimer remains intact.[10] However, in a coordinating solvent like glacial acetic acid, the trimer can dissociate to form a solvated monomeric species, which influences its reactivity.[10][14] Its insolubility and decomposition in alcohols is a key consideration, as these solvents can act as reducing agents.[1]

Section 2: Chemical Properties and Reactivity

This compound's utility stems from its high reactivity and its ability to serve as a reliable precursor to the catalytically active Pd(0) species required for a vast array of organic transformations.

General Reactivity and Stability

This compound is notably more reactive than its platinum analogue.[1] Its chemistry is dominated by the Pd(II) center's propensity for reduction to Pd(0). This reduction is the pivotal first step in most of its catalytic applications and can be initiated by various stimuli:

-

Heat or Light: Thermal energy or UV irradiation can induce decomposition to Pd(0).[1][10]

-

Reducing Agents: Reagents capable of beta-hydride elimination, such as primary and secondary alcohols or amines, readily reduce Pd(OAc)₂.[1] Phosphines, commonly used as ligands in cross-coupling reactions, also serve as reductants.

This inherent reactivity necessitates careful handling and storage to maintain its integrity as a Pd(II) source.

Role as a Catalyst Precursor in Cross-Coupling Reactions

This compound is arguably the most common precatalyst for a wide range of cross-coupling reactions that form the bedrock of modern synthetic chemistry. These reactions, including the Heck, Suzuki-Miyaura, Stille, and Sonogashira couplings, rely on a Pd(0)/Pd(II) catalytic cycle.[2][15][16] Pd(OAc)₂ provides a convenient and soluble source of palladium that is readily reduced in situ to the active Pd(0) catalyst.

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C4H6O4Pd | CID 167845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. strem.com [strem.com]

- 9. Palladium(II)_acetate [chemeurope.com]

- 10. What is Palladium (II) Acetate?_Chemicalbook [chemicalbook.com]

- 11. The thermal decomposition of palladium acetate. | Nokia.com [nokia.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound 99.98 trace metals 3375-31-3 [sigmaaldrich.com]

- 14. Palladium (II) Acetate | 3375-31-3 [chemicalbook.com]

- 15. 醋酸钯(II) CAS No. 3375-31-3 Sigma-Aldrich [sigmaaldrich.com]

- 16. researchgate.net [researchgate.net]

Palladium(II) acetate CAS number and molecular weight

An In-Depth Technical Guide to Palladium(II) Acetate: From Core Properties to Catalytic Mastery

Introduction

This compound, often abbreviated as Pd(OAc)₂, stands as a cornerstone catalyst in the edifice of modern organic synthesis. For researchers, chemists, and drug development professionals, a deep, functional understanding of this reagent is not merely advantageous; it is essential for innovation. This guide moves beyond a simple recitation of facts to provide a senior application scientist's perspective on Pd(OAc)₂, focusing on the causality behind its application, the integrity of its use, and the foundational data that underpins its revered status in catalysis. Its versatility and reactivity make it a critical tool for constructing the complex molecular architectures inherent to pharmaceuticals, agrochemicals, and advanced materials.[1][2]

Core Identification and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible and successful experimentation. This compound is not a simple monomeric species but typically exists as a trimer, [Pd(OAc)₂]₃, with a triangular arrangement of palladium atoms bridged by acetate ligands.[3][4] This structure is thermally stable yet highly reactive, making it an ideal catalyst precursor.

| Property | Data | Source(s) |

| CAS Number | 3375-31-3 | [5][6] |

| Molecular Formula | C₄H₆O₄Pd | [5][6] |

| Molecular Weight | 224.51 g/mol | [6] |

| Appearance | Orange-brown to dark red crystalline powder | [7] |

| Melting Point | 205-223.7 °C (decomposes) | [8] |

| Solubility | Soluble in organic solvents (e.g., benzene, chloroform, glacial acetic acid); sparingly soluble in water. | [9] |

| Synonyms | Palladous acetate, Palladium diacetate, Bis(acetato)palladium | [10][11] |

The trimeric nature of solid Pd(OAc)₂ is crucial; it readily dissolves in many organic solvents where it can be activated for catalysis.[9] Its solubility profile is a key practical advantage, allowing it to be used in a wide range of reaction media.

The Role of Pd(OAc)₂ in Catalysis: A Mechanistic Overview

This compound's primary value lies in its function as a precatalyst for a vast array of cross-coupling reactions.[12] These reactions, including the Nobel Prize-winning Heck, Suzuki, and Negishi couplings, are fundamental to modern chemistry for their ability to form carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[2][13]

The "magic" of Pd(OAc)₂ is its ability to serve as a reliable source of catalytically active Palladium(0). In the presence of a reducing agent (often a phosphine ligand, amine, or alcohol), the Pd(II) precatalyst is reduced in situ to a Pd(0) species.[3][14] This Pd(0) complex is the true catalyst that enters the catalytic cycle.

Caption: Generalized Palladium-Catalyzed Cross-Coupling Cycle.

This versatility makes Pd(OAc)₂ a powerful tool. By simply changing the phosphine ligand, reaction partners, or conditions, chemists can steer reactions toward a desired outcome, a principle that is central to modern drug discovery and process development.[15]

Field-Proven Methodology: Suzuki-Miyaura Coupling

Trustworthy protocols are self-validating systems. Each step is included for a specific, causal reason that contributes to the overall success and reproducibility of the reaction. Below is a representative protocol for a Suzuki-Miyaura coupling, a cornerstone reaction in pharmaceutical synthesis.[1]

Objective: To couple an aryl bromide with an arylboronic acid.

Materials:

-

This compound (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Aryl Bromide (Ar-Br)

-

Arylboronic Acid (Ar'-B(OH)₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Anhydrous Solvent (e.g., Toluene, Dioxane, DMF)

Step-by-Step Protocol:

-

Inert Atmosphere Preparation: Assemble the reaction flask and condenser, and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Establishing an inert atmosphere is critical for protecting the catalyst and ensuring high yields.

-

-

Reagent Addition (Solid): To the flask, add the Aryl Bromide (1.0 eq), Arylboronic Acid (1.2-1.5 eq), Base (2.0-3.0 eq), Pd(OAc)₂ (0.5-5 mol%), and the phosphine ligand (e.g., PPh₃, typically 2-4 equivalents relative to Pd).

-

Causality: Adding solids first prevents splashing when the solvent is introduced. The excess boronic acid accounts for potential self-coupling (homocoupling). The base is essential for the transmetalation step of the catalytic cycle. The ligand stabilizes the Pd(0) species and modulates its reactivity.[14][15]

-

-

Solvent Addition: Add the anhydrous solvent via syringe or cannula. The volume should be sufficient to create a stirrable mixture, typically aiming for a 0.1-0.5 M concentration of the limiting reagent.

-

Causality: Anhydrous solvent is used to prevent the hydrolysis of the boronic acid and to ensure a consistent reaction environment.

-

-

Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, LC-MS).

-

Causality: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. Stirring ensures homogeneity.

-

-

Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

-

Causality: The aqueous work-up is a standard and effective method for removing the inorganic byproducts. Purification is necessary to isolate the desired coupled product from unreacted starting materials and catalyst residues.

-

Caption: Experimental Workflow for a Suzuki-Miyaura Coupling.

Safety, Handling, and Storage: A System for Integrity

The integrity of any experiment begins with the safe and proper handling of its reagents. Adhering to strict protocols for storage and handling not only ensures user safety but also preserves the catalytic activity of the this compound.

Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[10][11] Keep it away from incompatible materials such as strong oxidizing agents and sources of ignition.

Handling: Always handle this compound in a well-ventilated area or a fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8][10] Avoid creating dust.[11] After handling, wash hands thoroughly.[10]

| GHS Hazard Statements | Precautionary Statements | Source(s) |

| H317: May cause an allergic skin reaction. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [8][10] |

| H318: Causes serious eye damage. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7][8][10] |

| H410: Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. | [7][10] |

Conclusion

This compound is far more than a line item in a chemical catalog identified by its CAS number (3375-31-3) and molecular weight (224.51 g/mol ). It is a versatile and powerful enabler of chemical innovation. For the modern scientist, mastery of this reagent comes from understanding its fundamental properties, the mechanistic logic of its catalytic cycles, and the rigorous, safety-conscious protocols required for its use. By treating its application not as a recipe but as a self-validating scientific system, researchers can unlock its full potential to build the molecules that will define the future of medicine and materials science.

References

-

SD Fine-Chem. (n.d.). PALLADIUM (II) ACETATE Safety Data Sheet. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

Loba Chemie. (2019, March 7). PALLADIUM (II) ACETATE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Partners in Chemicals. (2024, May 27). Catalyst for organic reactions; this compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Premier Catalyst for Organic Synthesis and Cross-Coupling Reactions. Retrieved from [Link]

-

Ataman Kimya. (n.d.). PALLADIUM (II) ACETATE. Retrieved from [Link]

-

Angene. (n.d.). This compound: A Versatile Catalyst in Organic Synthesis and Material Science. Retrieved from [Link]

-

chemeurope.com. (n.d.). This compound. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). The ubiquitous cross-coupling catalyst system 'Pd(OAc)₂'/2PPh₃ forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd₃ clusters. Chemical Science. Retrieved from [Link]

-

ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

-

Wiley Online Library. (2010). Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Angewandte Chemie International Edition. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Palladium(II)_acetate [chemeurope.com]

- 5. strem.com [strem.com]

- 6. This compound [webbook.nist.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. What is Palladium (II) Acetate?_Chemicalbook [chemicalbook.com]

- 10. aksci.com [aksci.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. partinchem.com [partinchem.com]

- 13. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. pubs.acs.org [pubs.acs.org]

Palladium(II) Acetate: A Senior Application Scientist's Guide to its Role as a Catalyst Precursor

An In-Depth Technical Guide

Abstract

Palladium(II) acetate, Pd(OAc)₂, stands as one of the most pivotal and versatile catalyst precursors in modern organic synthesis.[1][2] Its widespread application in academia and industry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, is a testament to its utility.[2] However, its role is often misunderstood; it is not typically the active catalyst itself but a stable, convenient entry point to the catalytically active Palladium(0) species. This guide provides an in-depth analysis of Pd(OAc)₂ from a user's perspective, moving beyond simple reaction schemes to explore the critical transformation from a stable Pd(II) salt to a reactive Pd(0) complex. We will dissect the mechanisms of its activation, the indispensable role of ligands, its application in cornerstone cross-coupling reactions, and the practical challenges, such as purity and batch-to-batch variability, that every researcher must navigate for reproducible success.

The Nature of this compound: More Than a Simple Salt

This compound is a brownish-yellow solid that is soluble in many organic solvents.[1][3][4] While often represented by the simple monomeric formula Pd(OAc)₂, it exists in the solid state as a trimer, [Pd₃(OAc)₆], with a triangular arrangement of palladium atoms bridged by acetate groups.[3] This trimeric structure can dissociate in different solvents, influencing its reactivity.[2]

It is prized as a precursor for several reasons:

-

Air and Moisture Stability: Compared to many Pd(0) complexes, Pd(OAc)₂ is relatively stable and easier to handle, although prolonged exposure to air and moisture can lead to decomposition.[2][5]

-

Solubility: Its solubility in common organic solvents makes it highly compatible with a wide range of reaction conditions.[3][4]

-

Economic Viability: It is more cost-effective and stable than many pre-formed Pd(0) catalyst systems like Pd₂(dba)₃.[2][5]

The fundamental concept that must be grasped is that for the majority of cross-coupling reactions, such as the Heck, Suzuki, and Sonogashira couplings, the catalytic cycle is driven by a Pd(0) species.[6][7] Therefore, the first and most critical step in the process is the in situ reduction of the Pd(II) precursor to the active Pd(0) catalyst.

The Core Transformation: In Situ Reduction to Catalytically Active Pd(0)

The "activation" of this compound is a reductive process that generates the key Pd(0) species required to initiate the catalytic cycle. This reduction is not a spontaneous event; it is typically accomplished by another component in the reaction mixture, most commonly a phosphine ligand, an amine, or even one of the coupling substrates.[3][7][8]

A common and well-studied pathway involves reduction by phosphine ligands.[9] The phosphine coordinates to the Pd(II) center, and in the presence of a base and trace water, facilitates the reduction to Pd(0) while being oxidized itself to a phosphine oxide.[6][9]

The efficiency of this reduction is paramount. An incomplete or slow reduction can lead to induction periods, lower overall activity, and the need for higher catalyst loadings.[7] The choice of ligand, base, and solvent all play a crucial role in modulating the rate and efficiency of this initial activation step.

The Indispensable Role of Ancillary Ligands

While some reactions can proceed with "ligandless" Pd(OAc)₂, the addition of ancillary ligands, typically phosphines or N-heterocyclic carbenes (NHCs), is crucial for achieving high reactivity, selectivity, and catalyst stability.[10][11]

Causality Behind Ligand Choice:

-

Facilitating Reduction: As discussed, electron-rich phosphine ligands are excellent reducing agents for the Pd(II) precursor.[12]

-

Stabilizing Pd(0): The primary role of the ligand is to coordinate to the newly formed, highly reactive Pd(0) center. This prevents the Pd(0) atoms from aggregating into inactive palladium black (bulk metal).[10]

-

Tuning Reactivity and Selectivity: The steric and electronic properties of the ligand directly influence the key steps of the catalytic cycle:

-

Oxidative Addition: Electron-rich ligands increase the electron density on the Pd(0) center, promoting its insertion into the aryl-halide bond.[12]

-

Reductive Elimination: Bulky ligands can accelerate the final reductive elimination step, which releases the product and regenerates the active Pd(0) catalyst.[12]

-

-

Enhancing Catalyst Longevity: By preventing decomposition and facilitating efficient turnover, ligands extend the lifetime of the catalyst, allowing for lower catalyst loadings (lower ppm of Pd), which is critical in pharmaceutical manufacturing to minimize residual metal in the final product.[10][11]

Applications in Cornerstone Cross-Coupling Reactions

Pd(OAc)₂ is the precursor of choice for a vast array of cross-coupling reactions.[3][4][13] Below, we examine its role in three of the most fundamental transformations.

The Heck-Mizoroki Reaction

The Heck reaction forms a new carbon-carbon bond by coupling an aryl or vinyl halide with an alkene.[6] Pd(OAc)₂ is a common precatalyst, typically used with phosphine ligands and a base like triethylamine (NEt₃).[6][14]

Mechanism Insights:

-

Activation: Pd(OAc)₂ is reduced in situ to Pd(0).

-

Oxidative Addition: The active LₙPd(0) species inserts into the aryl-halide (Ar-X) bond to form a Pd(II) complex.[6]

-

Alkene Insertion: The alkene coordinates to the Pd(II) center and then inserts into the Pd-Aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.[6]

-

Reductive Elimination: The base regenerates the Pd(0) catalyst by removing HX, completing the cycle.

The Suzuki-Miyaura Coupling

The Suzuki coupling is a cornerstone reaction in the pharmaceutical industry for creating biaryl structures by coupling an organoboron compound with an organohalide.[1][15]

Mechanism Insights:

-

Activation: Pd(OAc)₂ is reduced to Pd(0).

-

Oxidative Addition: LₙPd(0) reacts with the organohalide (Ar¹-X) to form a Pd(II) intermediate.

-

Transmetalation: This is the key step. The base activates the organoboron compound to form a boronate "ate" complex, which then transfers its organic group (Ar²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled together, forming the final product and regenerating the LₙPd(0) catalyst.[15]

The Sonogashira Coupling

The Sonogashira coupling is a powerful method for synthesizing substituted alkynes by reacting a terminal alkyne with an aryl or vinyl halide.[8][16] The classic reaction uses Pd(OAc)₂ as a precursor along with a copper(I) co-catalyst, although copper-free versions have been developed.[8][17]

Sources

- 1. nbinno.com [nbinno.com]

- 2. In-Depth Analysis of Palladium Acetate: From Basic Properties to Practical Applications - Oreate AI Blog [oreateai.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. What is Palladium (II) Acetate?_Chemicalbook [chemicalbook.com]

- 5. ospt.osi.lv [ospt.osi.lv]

- 6. Heck reaction - Wikipedia [en.wikipedia.org]

- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Can Donor Ligands Make Pd(OAc)2 a Stronger Oxidant? Access to Elusive Palladium(II) Reduction Potentials and Effects of Ancillary Ligands via Palladium(II)/Hydroquinone Redox Equilibria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. scispace.com [scispace.com]

- 13. Palladium - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Palladium Catalyst Recycling for Heck‐Cassar‐Sonogashira Cross‐Coupling Reactions in Green Solvent/Base Blend - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Palladium(II) Acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond the Pale Brown Powder

Palladium(II) acetate, often perceived as a simple catalyst precursor, is a molecule with a rich and complex structural life that directly dictates its reactivity and, consequently, its spectroscopic signature. To the discerning scientist, its NMR and IR spectra are not mere fingerprints; they are detailed narratives of its purity, aggregation state, and interaction with its environment. This guide moves beyond a superficial listing of peaks to provide a deeper understanding of the causality behind the spectroscopic data, empowering researchers to not only verify their material but to truly comprehend its nature. We will explore the dominant trimeric form, [Pd₃(OAc)₆], and discuss how impurities and solvent interactions manifest in the spectral data, providing field-proven insights into handling and interpreting this pivotal reagent.

The Dominant Species: The Trimeric Structure of [Pd₃(OAc)₆]

Before delving into the spectra, it is imperative to understand the molecule's architecture. In the solid state and in non-coordinating solvents, this compound predominantly exists as a trimer.[1][2] This structure consists of an equilateral triangle of palladium atoms, with each edge of the triangle bridged by two acetate ligands.[1] This arrangement results in an approximate square planar coordination for each palladium atom. It is this high symmetry in the pure, anhydrous trimer that forms the basis of the "ideal" spectrum.

Caption: Simplified structure of trimeric this compound, [Pd₃(OAc)₆].

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of Purity and Aggregation

NMR spectroscopy is exceptionally sensitive to the chemical environment of the acetate ligands. The observed spectrum provides critical clues about the integrity of the trimeric structure.

¹H NMR Spectroscopy

For the pure, anhydrous trimeric [Pd₃(OAc)₆] dissolved in a thoroughly dried, non-coordinating solvent like CDCl₃ or C₆D₆, the ¹H NMR spectrum is expected to be remarkably simple. Due to the molecule's symmetry, all 18 acetate protons are chemically equivalent, giving rise to a single, sharp singlet.[3]

However, this ideal is rarely observed in practice without stringent experimental control. The presence of trace amounts of water in the NMR solvent can lead to hydrolysis, breaking the trimer and resulting in multiple, complex signals.[3] This is a crucial diagnostic point: a complex proton spectrum in a non-coordinating solvent often indicates hydration or decomposition, not necessarily the presence of different stable aggregates.[3]

A common impurity from synthesis is a mixed nitrito-acetate complex, Pd₃(OAc)₅(NO₂), which has a lower symmetry. This species gives a distinct ¹H NMR spectrum consisting of five equal-intensity singlets, a clear indicator of contamination.[3]

Table 1: Representative ¹H NMR Data for this compound Species

| Species | Solvent | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| [Pd₃(OAc)₆] (Trimer) | Acetonitrile-d₃ | 1.97 | Singlet | -CH₃ | [4] |

| [Pd₃(OAc)₆] (Trimer) | Dried CDCl₃ | ~2.07 | Singlet | -CH₃ | [2] |

| Pd₃(OAc)₅(NO₂) | Dried CDCl₃ | Five signals | 5 x Singlets | 5 non-equivalent -CH₃ | [3] |

| [Pd₃(OAc)₆] + H₂O | "Wet" CDCl₃ | Multiple signals | Multiple Singlets | Hydrolysis products | [3] |

¹³C NMR Spectroscopy

¹³C NMR provides further insight, particularly into the carboxylate group. For the trimeric structure, two resonances are expected: one for the methyl carbons and one for the carboxylate carbons. Solid-state ¹³C NMR spectroscopy, in conjunction with DFT calculations, has been a powerful tool in unequivocally confirming the trimeric structure of commercial batches.[2]

Ligand exchange processes can be monitored effectively using ¹³C NMR. For example, the addition of trifluoroacetic acid (TFA) to a solution of [Pd₃(OAc)₆] results in sequential shifts in the carbonyl region of the spectrum, indicating the formation of mixed-ligand trimers of the type [Pd₃(OAc)₆₋ₓ(OTFA)ₓ].[5]

Table 2: Representative ¹³C NMR Data for this compound

| Carbon Type | Chemical Shift (δ) ppm | Comments | Reference |

| Methyl (-C H₃) | ~23 | Expected range for acetate methyl group. | [6] |

| Carboxylate (-C OO) | ~180 | Expected range for bridging acetate carbonyl. | [5][6] |

Infrared (IR) Spectroscopy: Characterizing the Carboxylate Bridge

IR spectroscopy is an excellent, rapid technique for confirming the presence of the acetate ligands and diagnosing their coordination mode. The key vibrations are the asymmetric (νₐₛ) and symmetric (νₛ) stretches of the carboxylate group. The energy separation between these two bands (Δν = νₐₛ - νₛ) is indicative of the acetate's binding mode (e.g., ionic, unidentate, bidentate, or bridging).[7][8]

For the bridging acetate ligands in [Pd₃(OAc)₆], the C-O bonds have a partial double bond character that is intermediate between a free carboxylic acid and an ionic carboxylate. This leads to characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Significance | Reference |

| ~1605 | Asymmetric C=O Stretch (νₐₛ) | Primary diagnostic peak for the carboxylate group. | [9] |

| ~1430 | Symmetric C=O Stretch (νₛ) | The separation (Δν) from νₐₛ is indicative of bridging. | [9] |

| ~1335 | CH₃ Bending Vibration | Confirms the presence of the acetate's methyl group. | [9] |

| 695 | C-C=O Bending | Part of the acetate fingerprint region. | [9] |

The observed Δν of approximately 175 cm⁻¹ is consistent with the established bridging coordination mode of the acetate ligands in the trimeric structure.[7][9]

Experimental Protocols: A Self-Validating Approach

Protocol: NMR Sample Preparation and Acquisition

Objective: To acquire a clean, interpretable NMR spectrum of this compound that accurately reflects the sample's integrity.

Methodology:

-

Solvent Preparation (Critical Step): Use a high-quality deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₂Cl₂). Crucially, the solvent must be anhydrous. Dry the solvent over activated molecular sieves (3Å or 4Å) for at least 24 hours prior to use. Alternatively, use a commercially available ampul of dry solvent and open it immediately before use in a glovebox or under an inert atmosphere.

-

Sample Preparation: In an inert atmosphere (glovebox), accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Dissolution: Using a dry syringe, add ~0.6 mL of the anhydrous deuterated solvent to the NMR tube. Cap the tube securely.

-

Internal Standard (Optional but Recommended): For quantitative analysis (qNMR) to assess purity, add a known amount of an inert internal standard with a singlet resonance in a clean region of the spectrum (e.g., 1,4-dimethoxybenzene).[2]

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock and shim the instrument for optimal magnetic field homogeneity.

-

Acquire a standard ¹H spectrum. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C{¹H} (proton-decoupled) spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time will be required.

-

-

Data Processing: Process the spectra using appropriate software. Reference the spectrum to the residual solvent peak or TMS (0 ppm). Integrate the signals for quantitative assessment.

Protocol: FTIR Sample Preparation and Acquisition (ATR)

Objective: To rapidly obtain a high-quality IR spectrum of solid this compound.

Methodology:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty, clean ATR crystal. This is a crucial self-validating step to subtract atmospheric (H₂O, CO₂) and crystal surface absorbances.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply Pressure: Lower the ATR anvil to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum, generating the final absorbance or transmittance spectrum. Label the key peaks corresponding to the carboxylate stretches and methyl bends.

Integrated Spectroscopic Workflow

The characterization of this compound should be a systematic process, using complementary techniques to build a complete picture of the material's quality.

Caption: Workflow for the comprehensive spectroscopic characterization of this compound.

References

-

The Royal Society of Chemistry. SUPPORTING INFORMATION Immobilize this compound on Polymer Anchored Schiff Base as a New Heterogenous Catalyst for the T. Available at: [Link]

-

Tackett, J. E. (1989). FT-IR Characterization of Metal Acetates in Aqueous Solution. Applied Spectroscopy. Available at: [Link]

-

National Center for Biotechnology Information. This compound | C4H6O4Pd | CID 167845. PubChem. Available at: [Link]

-

Colacot, T. J. (2016). Understanding Palladium Acetate from a User Perspective. Chemistry – A European Journal, 22. Available at: [Link]

-

ResearchGate. NMR spectra of Pd(OAc)2 /Al(OTf)3 with related compounds in acetonitrile-d3. Available at: [Link]

-

Stephenson, G. R. (2001). Non-trivial behavior of this compound. PubMed. Available at: [Link]

-

Edwards, D. A., & Woolf, A. A. (1968). Transition metal acetates. Canadian Journal of Chemistry, 46(20), 3443-3447. Available at: [Link]

-

Stoilova, D., & Stamboliyska, B. (1992). Vibrational Studies of this compound Compounds Ii. Infrared Spectra of the Diethylamine Adduct of this compound. Spectroscopy Letters, 25(7), 935-940. Available at: [Link]

-

Stoilova, D., & Stamboliyska, B. (1992). Vibrational Studies of this compound Compounds I. Infrared Spectra of Hexa-μ-acetato-triangulo-tripalladium-water (2/1). Spectroscopy Letters, 25(7), 925-933. Available at: [Link]

-

Wikipedia. This compound. Available at: [Link]

-

Kurosawa, H., & Ogoshi, S. (1966). Infrared Spectra of Metal Acetates. Analytical Chemistry. Available at: [Link]

- Pregosin, P. S. (2007). NMR in Organometallic Chemistry. Wiley-VCH.

-

ResearchGate. Evolution of the FTIR spectra of palladium acetate films irradiated for.... Available at: [Link]

-

Egorova, K. S., & Ananikov, V. P. (2017). The role of trinuclear species in a palladium acetate/trifluoroacetic acid catalytic system. Dalton Transactions, 46(42), 14536-14544. Available at: [Link]

Sources